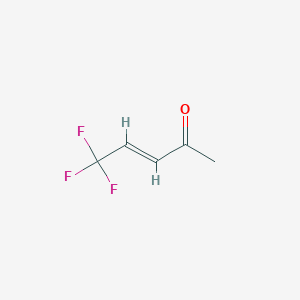

(3E)-5,5,5-TRIFLUOROPENT-3-EN-2-ONE

Beschreibung

Eigenschaften

IUPAC Name |

(E)-5,5,5-trifluoropent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O/c1-4(9)2-3-5(6,7)8/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUVUQSZDQNGPN-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3e 5,5,5 Trifluoropent 3 En 2 One

Catalytic Approaches to Enone Construction

The construction of the enone backbone of (3E)-5,5,5-trifluoropent-3-en-2-one can be achieved through various catalytic methods, which offer high efficiency and selectivity. These approaches are broadly categorized into metal-catalyzed and organocatalytic routes.

Metal-Catalyzed Coupling Strategies

Metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds in the synthesis of α,β-unsaturated ketones. Palladium and copper catalysts are particularly prominent in this area.

Palladium-catalyzed reactions, such as the Heck, Suzuki, and Stille couplings, can be adapted for the synthesis of enones. For instance, a palladium-catalyzed approach might involve the coupling of an organometallic reagent with a suitable trifluoromethylated vinyl halide. Allyl enol carbonates, derived from ketones, can be converted to α,β-unsaturated ketones using a Pd(OAc)₂-dppe catalyst. elsevierpure.com

Copper-catalyzed reactions have also emerged as a viable method. Copper can catalyze the trifluoromethylation of various substrates, including unactivated olefins and alkyl bromides. nih.govacs.org A notable copper-catalyzed reductive defluorination of β-trifluoromethylated enones has been reported, which proceeds via an oxidative homocoupling of Grignard reagents, yielding gem-difluoroolefin ketones. acs.org While this is a transformation of a related substrate, it highlights the utility of copper in manipulating trifluoromethylated enones.

Table 1: Examples of Metal-Catalyzed Reactions for Enone Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂-dppe | Allyl enol carbonate | α,β-Unsaturated ketone | elsevierpure.com |

| CuCl | 4-phenyl-1-butene, electrophilic trifluoromethylating reagent | Allylic trifluoromethylation product | nih.gov |

| Copper/Photoredox | Alkyl bromide, trifluoromethyl source | Alkyl trifluoromethane | acs.org |

Organocatalytic Routes for Enone Synthesis

Organocatalysis offers an attractive metal-free alternative for the synthesis of chiral molecules. In the context of β-trifluoromethyl enones, organocatalysts can facilitate various asymmetric transformations. rsc.org For example, the enantioselective Michael addition of malonates to acyclic β,β-disubstituted enones, including β-trifluoromethylated variants, has been achieved using bifunctional tertiary amine–thioureas as catalysts, albeit requiring high pressure to proceed efficiently. acs.orgacs.org Cinchona alkaloid-derived catalysts have been successfully employed in the enantioselective conjugate cyanation of β-aryl-β-trifluoromethyl-disubstituted enones. nih.gov

Enantioselective and Diastereoselective Synthetic Pathways

The synthesis of stereochemically pure this compound is of significant interest. Asymmetric catalysis provides a direct route to enantiomerically enriched products.

Nickel-catalyzed asymmetric reductive cross-coupling has been developed for the trifluoroalkylation of acyl chlorides, leading to chiral α-trifluoromethylated ketones. nih.govorganic-chemistry.org These ketones can then be reduced to furnish alcohols with β-CF₃-substituted stereogenic centers with excellent diastereoselectivity. nih.govorganic-chemistry.org This two-step sequence offers a pathway to chiral building blocks that could be used to construct the target enone.

Organocatalytic methods, as mentioned earlier, are inherently suited for enantioselective synthesis. The use of chiral organocatalysts can induce high levels of enantioselectivity in reactions involving β-trifluoromethylated enones. nih.govnitech.ac.jp

Strategic Fluorination Approaches in its Synthesis

The introduction of the trifluoromethyl group is a critical step in the synthesis of this compound. Various fluorination strategies can be employed, ranging from the use of nucleophilic trifluoromethylating agents to direct C-H trifluoromethylation.

A novel method for the conversion of vinyl triflates into α-trifluoromethylated ketones has been described, which proceeds through a radical-mediated migration of the trifluoromethyl group. nih.gov This approach avoids the need for an external trifluoromethyl source. Copper-catalyzed trifluoromethylation of unactivated olefins represents another direct route to introduce the CF₃ group. nih.govmit.edu

Chemo- and Regioselective Transformations Leading to the Compound

Achieving the desired chemo- and regioselectivity is paramount in the synthesis of a specific isomer like this compound. The choice of catalyst and reaction conditions plays a crucial role in directing the outcome of the reaction.

For instance, in copper-catalyzed trifluoromethylation-cyclization of enynes, the reaction proceeds in a highly regioselective manner to give specific carbocyclic and heterocyclic products. nih.gov The development of new chemo-, regio-, and stereoselective reactions is an active area of research, with methods being developed for the one-pot synthesis of functionalized heterocycles under mild, catalyst-free conditions. nih.gov These principles of selectivity can be applied to control the formation of the double bond and the introduction of the trifluoromethyl group in the target molecule.

Sustainable and Green Chemistry Aspects in Synthetic Design

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient processes.

The use of green solvents is a key aspect of sustainable chemistry. Research has been conducted on the use of non-toxic, biomass-derived solvents such as Cyrene, cyclopentanone, and γ-valerolactone (GVL) for fluorination reactions. wpmucdn.com Fluorinated solvents themselves, like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can act as non-innocent reaction media, enabling unique reactivity in electrosynthesis. acs.org Hydrothermal processes for the synthesis of fluorinated polymers without the use of toxic organic solvents have also been developed, showcasing a move towards greener manufacturing. nih.gov

The principles of green chemistry can be applied to the synthesis of this compound by, for example, choosing catalytic methods that operate under mild conditions, utilizing solvents with a lower environmental impact, and designing synthetic routes with high atom economy. walisongo.ac.id

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3e 5,5,5 Trifluoropent 3 En 2 One

Nucleophilic Addition Reaction Mechanisms

The polarized carbon-carbon double bond in (3E)-5,5,5-trifluoropent-3-en-2-one, enhanced by the trifluoromethyl group, is the primary site for nucleophilic attack. Nucleophiles can add to the enone system in two principal ways: a conjugate addition to the β-carbon (Michael or 1,4-addition) or a direct addition to the carbonyl carbon (1,2-addition).

Michael (1,4) Addition Pathways and Stereochemical Control

The Michael addition, or conjugate addition, is a characteristic reaction for α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the powerful electron-withdrawing effect of the trifluoromethyl group strongly activates the β-position for nucleophilic attack. This makes the 1,4-addition pathway highly favorable for a wide range of nucleophiles, often referred to as Michael donors. organic-chemistry.org

The reaction mechanism typically involves the attack of a nucleophile (e.g., an enolate, amine, or thiol) on the β-carbon of the enone (the Michael acceptor). organicchemistrytutor.com This initial attack forms a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. masterorganicchemistry.com

Table 1: Michael Addition to α,β-Unsaturated Ketones

| Feature | Description |

|---|---|

| Reaction Type | Nucleophilic Conjugate (1,4) Addition. wikipedia.org |

| Michael Donor | The nucleophile (e.g., enolates, amines, thiols). organic-chemistry.org |

| Michael Acceptor | The α,β-unsaturated carbonyl compound. masterorganicchemistry.com |

| Mechanism | 1. Nucleophilic attack at the β-carbon. 2. Formation of a resonance-stabilized enolate. 3. Protonation of the enolate. organicchemistrytutor.com |

| Driving Force | Formation of a stable C-C or C-heteroatom single bond at the expense of a weaker C-C π-bond. masterorganicchemistry.com |

Stereochemical control in Michael additions to chiral or prochiral trifluoromethylated enones is a significant area of research. The formation of new stereocenters at the α- and β-positions can be influenced by the use of chiral catalysts, chiral auxiliaries on the nucleophile, or the inherent stereochemistry of the reactants. The stereochemical outcome is often dictated by the transition state geometry, which seeks to minimize steric interactions.

Direct Carbonyl (1,2) Addition Mechanisms

While the 1,4-addition pathway is generally dominant for soft nucleophiles and under thermodynamic control, direct attack at the carbonyl carbon (1,2-addition) can occur, particularly with hard, non-stabilized nucleophiles like organolithium or Grignard reagents. organicchemistrytutor.com This reaction pathway leads to the formation of an allylic alcohol after workup.

The competition between 1,2- and 1,4-addition is influenced by several factors:

Nature of the Nucleophile: Hard nucleophiles (e.g., RLi, RMgBr) favor 1,2-addition, while soft nucleophiles (e.g., cuprates, thiolates) favor 1,4-addition.

Reaction Conditions: Low temperatures often favor the kinetically controlled 1,2-adduct.

Steric Hindrance: Increased steric bulk around the β-carbon can disfavor 1,4-addition, potentially increasing the proportion of the 1,2-addition product.

For this compound, the electrophilicity of both the carbonyl carbon and the β-carbon is enhanced. However, the strong inductive effect of the CF₃ group makes the 1,4-pathway particularly favorable.

Influence of the Trifluoromethyl Group on Reaction Kinetics and Thermodynamics

The trifluoromethyl group is a potent electron-withdrawing substituent with a significant impact on both the kinetics and thermodynamics of nucleophilic additions. acs.orgnih.gov Its influence stems primarily from its strong inductive effect (-I effect).

Key Effects of the CF₃ Group:

Enhanced Electrophilicity: The CF₃ group withdraws electron density from the entire enone system, making both the carbonyl carbon and the β-carbon more electrophilic and thus more reactive towards nucleophiles. jst.go.jp

Increased Reaction Rates: The rate of nucleophilic attack, particularly Michael addition, is generally accelerated due to the enhanced electrophilicity of the β-carbon. nih.gov

Stabilization of Intermediates: The electron-withdrawing nature of the CF₃ group can stabilize the negative charge in the resulting enolate intermediate formed during a Michael addition, making the reaction more thermodynamically favorable.

Regioselectivity: The CF₃ group strongly polarizes the molecule, decisively favoring the 1,4-addition pathway for a majority of nucleophiles over the 1,2-addition.

Pericyclic and Cycloaddition Reactions

The carbon-carbon double bond in this compound can also participate in pericyclic reactions, most notably as a dienophile in Diels-Alder reactions and as a dipolarophile in [3+2] cycloadditions.

Diels-Alder Reactions and Stereochemical Outcomes

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. The trifluoromethyl and acetyl groups in this compound make it an excellent dienophile for reactions with electron-rich dienes.

The reaction is concerted and stereospecific. wikipedia.org Key stereochemical outcomes include:

Endo/Exo Selectivity: The "endo rule" generally predicts that the substituent on the dienophile will prefer the endo position in the transition state, leading to the endo product as the major isomer under kinetic control. This is due to favorable secondary orbital interactions between the diene and the dienophile's activating group.

Regioselectivity: When reacting with unsymmetrical dienes, the addition occurs with a specific orientation, predictable by considering the electronic effects of the substituents on both the diene and the dienophile.

Table 2: Diels-Alder Reactivity of this compound as a Dienophile

| Feature | Description |

|---|---|

| Reaction Type | [4+2] Cycloaddition. wikipedia.org |

| Role of Enone | Dienophile. masterorganicchemistry.com |

| Activating Groups | Trifluoromethyl (CF₃) and Acetyl (COCH₃). |

| Expected Reactivity | High reactivity towards electron-rich dienes due to its electron-deficient nature. |

| Stereochemical Control | The reaction is stereospecific. The relative stereochemistry of the dienophile is retained in the product. The endo product is often favored. |

Studies on similar fluorinated dienophiles, such as β-fluoro-β-nitrostyrenes, have shown high yields in Diels-Alder reactions with cyclic dienes like cyclopentadiene, forming fluorinated bicyclic products. beilstein-journals.org A similar high reactivity and stereoselectivity can be anticipated for this compound.

[3+2] Cycloaddition Chemistry

[3+2] Cycloadditions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole (a three-atom, four-π-electron system) with a dipolarophile (a two-π-electron system) to form a five-membered heterocyclic ring. wikipedia.orgsci-rad.com The electron-deficient double bond of this compound makes it a suitable dipolarophile for reactions with various 1,3-dipoles, such as nitrones, azides, and nitrile oxides.

The presence of the trifluoromethyl group can significantly influence the reactivity and regioselectivity of these cycloadditions. For instance, a DFT study on the [3+2] cycloaddition of nitrones with enol acetates showed that a β-trifluoromethyl group accelerates the reaction rate. nih.gov The regioselectivity of the addition is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile, often analyzed using frontier molecular orbital (FMO) theory. dntb.gov.ua These reactions provide a powerful route for the synthesis of complex, fluorine-containing five-membered heterocycles. mdpi.com

Electrocyclic Transformations

Electrocyclic reactions are pericyclic processes involving the intramolecular cyclization of a π-conjugated system, resulting in the formation of a cyclic compound with one more sigma (σ) bond and one fewer pi (π) bond. For this compound to directly participate in a typical electrocyclic ring-closing reaction, it would need to be part of a larger conjugated system, such as a divinyl ketone.

A prominent example of an electrocyclic reaction involving divinyl ketones is the Nazarov cyclization . rsc.orgacs.org This acid-catalyzed 4π-electrocyclic ring closure transforms a divinyl ketone into a cyclopentenone. rsc.orgacs.org The reaction proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory cyclization to form an oxyallyl cation. acs.org Subsequent elimination of a proton and tautomerization yields the final cyclopentenone product. acs.org

While there are no specific documented examples of the Nazarov cyclization starting directly from this compound, its structure suggests it could be a precursor to a suitable divinyl ketone. The presence of the electron-withdrawing trifluoromethyl group is known to polarize the conjugated system in divinyl ketones, which can facilitate the cyclization and influence the regioselectivity of the reaction. rsc.org Computational studies on similar fluorinated systems have been employed to investigate the mechanism and reactivity in related cycloaddition reactions, highlighting the importance of theoretical calculations in understanding the influence of fluorine substituents. wikipedia.org

The stereochemistry of the Nazarov cyclization is governed by the principles of orbital symmetry, specifically the conrotatory motion of the termini of the pentadienyl cation. rsc.org However, the initial stereochemistry of the newly formed σ-bond is often lost during the proton elimination step, leading to potential issues with diastereoselectivity. rsc.org

Radical Reactions and Their Mechanisms

The electron-deficient nature of the double bond in this compound makes it a good substrate for radical addition reactions. The strong electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the β-carbon, making it susceptible to attack by nucleophilic radicals.

A key reaction in this category is the radical-mediated conjugate addition . Various radical species can add to the double bond, with the regioselectivity being primarily driven by the formation of the more stable radical intermediate. The addition of a radical to the β-position results in an α-keto radical, which is stabilized by the adjacent carbonyl group.

Of particular interest is the addition of trifluoromethyl radicals (•CF₃). The generation of •CF₃ radicals from various precursors allows for the introduction of a second trifluoromethyl group into the molecule. The mechanism typically involves the initiation of a radical chain process, where the •CF₃ radical adds to the β-carbon of the enone. The resulting enolate radical can then be trapped or undergo further reactions.

Furthermore, β-trifluoromethyl enones are valuable synthons in asymmetric catalysis, where their reactions are controlled by chiral catalysts to produce enantiomerically enriched products. rsc.org These transformations often proceed through radical or radical-anion intermediates, and the catalyst plays a crucial role in controlling the stereochemical outcome.

Below is a table summarizing research findings on the reactivity of related β-trifluoromethyl enones in radical reactions.

| Reaction Type | Reagents and Conditions | Product Type | Key Findings |

| Asymmetric Michael Addition | Diethyl malonate, bifunctional tertiary amine-thiourea catalyst, 8-10 kbar pressure | 1,5-Keto diesters with a quaternary stereocenter | High pressure is crucial for the reaction of sterically hindered enones. High enantioselectivity (up to 95% ee) is achieved. acs.orgacs.org |

| Formal Hydroperfluoro-alkylation | Catecholborane, then RբI, blue LED | α-Perfluoroalkyl-β-alkyl ketones | A two-step, catalyst-free process involving conjugate hydroboration followed by radical perfluoroalkylation of the in situ generated boron enolate. nih.gov |

Rearrangement Reactions and Associated Mechanisms

This compound and related structures can potentially undergo various rearrangement reactions, often acid-catalyzed, leading to structurally diverse products. The presence of the trifluoromethyl group can significantly influence the stability of intermediates and the migratory aptitude of adjacent groups, thereby directing the course of the rearrangement.

One relevant class of rearrangements is the Meyer-Schuster rearrangement , which involves the acid-catalyzed conversion of propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org While not a direct rearrangement of the title compound, it represents a synthetic route to similar enones. The mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift to form an allene (B1206475) intermediate, which then tautomerizes to the enone. wikipedia.org The related Rupe rearrangement can occur with tertiary propargyl alcohols, leading to α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org Studies on fluorinated propargylic alcohols have shown that the Meyer-Schuster rearrangement can be challenging, but specific catalysts like phosphomolybdic acid have been found to be effective. researchgate.net

Acid-catalyzed rearrangements of trifluoromethylated allylic alcohols have also been investigated. These reactions can proceed through carbocationic intermediates, with the trifluoromethyl group influencing the stability and subsequent reaction pathways of these intermediates. The reaction of α- and γ-trifluoromethylallyl alcohols with thionyl chloride, for instance, leads to rearranged products via chlorosulfinate intermediates.

Furthermore, copper(I)-catalyzed trifluoromethylative rearrangements of allylic alcohols with a cycloalkene motif have been reported. While the specific substrate differs, this highlights the potential for transition metal-catalyzed rearrangements involving the trifluoromethyl group.

A summary of relevant rearrangement reactions is presented in the table below.

| Rearrangement Type | Starting Material | Conditions | Product Type | Key Mechanistic Features |

| Meyer-Schuster Rearrangement | Propargyl alcohols | Acid catalysis (e.g., PTSA, phosphomolybdic acid) | α,β-Unsaturated ketones/aldehydes | Formation of an allene intermediate via a 1,3-hydroxyl shift. wikipedia.orgresearchgate.net |

| Rupe Rearrangement | Tertiary propargyl alcohols | Acid catalysis | α,β-Unsaturated methyl ketones | Proceeds through an enyne intermediate. wikipedia.org |

| Rearrangement of Trifluoromethylallyl Alcohols | α- and γ-Trifluoromethylallyl alcohols | Thionyl chloride | Rearranged allylic chlorides | Involves chlorosulfinate intermediates. |

| Trifluoromethylative Rearrangement | Allylic alcohols with a cycloalkene motif | Cu(I) catalysis | Trifluoromethylated rearranged products | Transition metal-catalyzed process. |

Applications of 3e 5,5,5 Trifluoropent 3 En 2 One in Complex Organic Synthesis

Building Block for Fluorinated Heterocyclic Systems

The electrophilic nature of both the carbonyl carbon and the β-carbon of the enone system in (3E)-5,5,5-trifluoropent-3-en-2-one makes it an ideal precursor for the synthesis of a wide array of fluorinated heterocycles. These reactions often proceed through initial nucleophilic attack followed by cyclization and dehydration or other elimination steps.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyrroles)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals. The use of this compound provides a direct route to trifluoromethyl-substituted heterocycles, which can enhance the pharmacological properties of the final compounds.

Pyrazoles: Trifluoromethyl-substituted pyrazoles are readily synthesized through the condensation reaction of this compound with hydrazine (B178648) and its derivatives. researchgate.netnih.govmdpi.com The reaction proceeds via a Michael addition of the hydrazine to the enone, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring. The regioselectivity of the reaction with substituted hydrazines is an important consideration.

Pyrroles: The synthesis of trifluoromethyl-substituted pyrroles from this compound can be achieved through various strategies, most notably those that first generate a 1,4-dicarbonyl intermediate. researchgate.netwikipedia.orgthieme-connect.de One common approach is the Michael addition of a nucleophile to the enone, which, after subsequent transformations, can undergo a Paal-Knorr type cyclization with an amine to form the pyrrole (B145914) ring. wikipedia.org Organocatalytic methods have been developed for the enantioselective synthesis of β-trifluoromethyl pyrrolines, which are precursors to chiral pyrroles.

| Reactant with this compound | Heterocyclic Product | Key Reaction Type | Reference |

| Hydrazine Hydrate | 3-Methyl-5-(trifluoromethyl)-1H-pyrazole | Cyclocondensation | researchgate.netnih.gov |

| Phenylhydrazine | 3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | Cyclocondensation | researchgate.netnih.gov |

| Nitromethane (followed by reduction and cyclization) | β-Trifluoromethyl pyrrolines | Michael Addition/Cyclization |

Synthesis of Oxygen-Containing Heterocycles (e.g., Furans, Pyrones)

The construction of oxygen-containing heterocycles is another area where this compound proves to be a valuable synthon.

Furans: Similar to pyrrole synthesis, the Paal-Knorr furan (B31954) synthesis is a powerful method that can be adapted for the preparation of trifluoromethyl-substituted furans. organic-chemistry.orgorganic-chemistry.org This typically involves the initial conversion of the enone to a 1,4-dicarbonyl compound, which can then be cyclized under acidic conditions to yield the furan ring. wikipedia.orgacs.org

Pyrones: The synthesis of 4-trifluoromethyl-2-pyrones has been achieved through a Pechmann-type reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate, a close structural analog of the title compound, highlighting the potential of β-trifluoromethyl carbonyl compounds in pyrone synthesis. rsc.org

| Reactant with this compound or Analog | Heterocyclic Product | Key Reaction Type | Reference |

| (after conversion to a 1,4-dicarbonyl) | 2-Methyl-5-(trifluoromethyl)furan | Paal-Knorr Synthesis | organic-chemistry.orgorganic-chemistry.org |

| Ethyl 4,4,4-trifluoroacetoacetate and a 1,3-dione | 4-Trifluoromethyl-2-pyrone | Pechmann-type reaction | rsc.org |

Construction of Multi-Ring Systems

The dienophilic nature of this compound, enhanced by the electron-withdrawing trifluoromethyl group, makes it a suitable candidate for Diels-Alder reactions, providing a pathway to complex, multi-ring systems. wikipedia.org The [4+2] cycloaddition with a suitable diene would lead to the formation of a six-membered ring containing the trifluoromethyl group, which can be a precursor to various polycyclic and bridged compounds. While specific examples with this exact enone are not extensively documented in readily available literature, the reactivity of similar fluorinated dienophiles suggests its potential in this area. rsc.org

Precursor for Stereoselective Synthesis of Fluorinated Chiral Centers

The creation of chiral centers, particularly those bearing a trifluoromethyl group, is of high importance in the development of new pharmaceuticals and agrochemicals. This compound serves as a prochiral substrate in various asymmetric reactions, allowing for the stereocontrolled introduction of the CF3-containing fragment.

A key strategy is the asymmetric conjugate addition (Michael addition) of nucleophiles to the enone. mit.edulibretexts.orgyoutube.com The use of chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, can direct the approach of the nucleophile to one face of the molecule, leading to the formation of one enantiomer in excess. acs.orgacs.orgnih.gov These reactions have been successfully applied to β-trifluoromethyl enones to generate products with quaternary stereocenters with high enantiomeric excesses. acs.org

| Nucleophile | Chiral Catalyst Type | Product Type | Key Feature | Reference |

| Malonates | Bifunctional tertiary amine–thioureas | Adducts with quaternary trifluoromethylated stereocenters | High enantioselectivity under high pressure | acs.org |

| Nitromethane | Chiral diamine | γ-Nitroketones with all-carbon quaternary stereocenters | High enantioselectivity | acs.org |

| Isobutyraldehyde | DPEN-based thiourea | Michael adducts | High enantioselectivity in aqueous media | nih.gov |

Role in the Synthesis of Advanced Organic Intermediates

Beyond the direct synthesis of heterocycles and chiral centers, this compound is a precursor to a variety of advanced organic intermediates. Its reactivity allows for the introduction of the trifluoromethyl-acetylvinyl group into molecules, which can then be further elaborated. For example, nucleophilic addition to the carbonyl group or conjugate addition to the double bond can be followed by a range of transformations to build molecular complexity. The resulting products, such as trifluoromethylated ketones and alcohols, are valuable intermediates for the synthesis of more complex target molecules. nih.gov

Incorporation into Polymeric and Material Science Precursors

The unique properties imparted by fluorine atoms, such as thermal stability, chemical resistance, and low surface energy, make fluorinated polymers highly desirable for a range of applications. This compound, as a fluorinated monomer, has the potential to be incorporated into polymeric structures.

Radical polymerization is a common method for the synthesis of polymers from vinyl monomers. youtube.comyoutube.comyoutube.com The double bond in this compound can participate in radical polymerization to form fluorinated polymers. clemson.edunih.govacademie-sciences.fr The resulting polymers would possess the trifluoromethyl and ketone functionalities as pendant groups, which could be further modified to tune the material's properties. The synthesis of fluorinated bottlebrush polymers and other copolymers has been reported, demonstrating the utility of fluorinated methacrylates and other monomers in creating advanced materials with tailored properties. nih.govrsc.org While specific polymerization studies of this compound are not widely reported, the general principles of fluorinated monomer polymerization suggest its viability in this area. clemson.edugoogle.com

| Polymerization Method | Potential Polymer Type | Key Feature |

| Radical Polymerization | Fluorinated acrylic polymer | Pendant trifluoromethyl and ketone groups |

| Copolymerization | Fluorinated copolymer | Tunable properties based on comonomer |

Computational and Theoretical Studies on 3e 5,5,5 Trifluoropent 3 En 2 One

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like (3E)-5,5,5-trifluoropent-3-en-2-one. These computational methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, which in turn governs the molecule's reactivity, stability, and spectroscopic properties. researchgate.netsemanticscholar.org

Analysis of Frontier Molecular Orbitals and Reactivity Prediction

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For a molecule like this compound, the electron-withdrawing nature of the trifluoromethyl group is expected to significantly lower the energy of both the HOMO and LUMO compared to its non-fluorinated counterpart. This generally leads to an increased HOMO-LUMO gap, suggesting enhanced stability.

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Related Chalcone Molecule

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.89 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap | 4.44 |

| Ionization Potential (I) | 6.89 |

| Electron Affinity (A) | 2.45 |

| Global Hardness (η) | 2.22 |

| Global Softness (S) | 0.225 |

| Electronegativity (χ) | 4.67 |

| Electrophilicity Index (ω) | 4.91 |

Data is hypothetical and based on typical values for similar compounds.

These global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. For instance, the high electrophilicity index (ω) anticipated for this compound would classify it as a strong electrophile, a common characteristic of β-trifluoromethylated enones. rsc.org

Electron Density Distribution and Electrostatic Potential Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Conformational Analysis and Energy Landscapes

This compound can exist in different conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.

For this molecule, the key dihedral angles would be those associated with the rotation of the acetyl and trifluoromethyl groups. The results of such an analysis would reveal the preferred spatial arrangement of these groups and the energetic cost of deviating from this minimum energy conformation. Understanding the conformational landscape is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional structure. semanticscholar.org

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving molecules like this compound. By mapping out the potential energy surface of a reaction, chemists can identify the most likely reaction pathways and understand the factors that control the reaction's outcome. researchgate.netmontclair.edu

Transition State Characterization and Activation Energies

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a high-energy species that represents the energy maximum along the reaction coordinate. By locating the TS and calculating its energy, the activation energy (the energy difference between the reactants and the TS) can be determined. The activation energy is a critical parameter that dictates the rate of a chemical reaction.

For example, in a hypothetical nucleophilic addition to the β-carbon of this compound, computational methods would be used to locate the transition state structure for this process. The geometry of the TS would reveal the extent of bond formation and breaking at this critical point in the reaction.

Table 2: Hypothetical Activation Energies for a Reaction Involving a β-Trifluoromethylated Enone

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic Attack | 15.2 |

| Proton Transfer | 5.8 |

Data is for illustrative purposes and based on general values for similar reactions.

Reaction Coordinate Analysis and Intrinsic Reaction Coordinates

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC path connects the transition state to the reactants and products on the potential energy surface, providing a detailed picture of the reaction pathway. By following the IRC, researchers can confirm that the identified transition state indeed connects the desired reactants and products and can visualize the geometric changes that occur throughout the reaction. researchgate.net This analysis provides a dynamic view of the reaction mechanism, complementing the static picture provided by the energies of the stationary points.

Solvent Effects and Catalytic Influence Simulations

There are no specific research articles or published data that detail the simulation of solvent effects on the conformational stability, reactivity, or electronic properties of This compound . Similarly, a search for computational studies investigating the influence of various catalysts on the reactions involving this molecule did not yield any specific findings. While general methodologies for such simulations are well-established in computational chemistry, their application to this particular fluorinated enone has not been documented in the accessible scientific literature.

Prediction of Spectroscopic Parameters and Validation

No theoretical predictions of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, or Ultraviolet-Visible (UV-Vis) absorption spectra for This compound , were found in the surveyed literature. Consequently, there are no studies that provide a validation of theoretical data against experimental spectroscopic measurements for this compound.

Advanced Analytical and Spectroscopic Methodologies in Research on 3e 5,5,5 Trifluoropent 3 En 2 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled detail about the connectivity and spatial arrangement of atoms. For fluorinated compounds like (3E)-5,5,5-trifluoropent-3-en-2-one, both ¹H and ¹⁹F NMR are indispensable tools.

¹⁹F NMR Spectroscopy for Electronic Environment Probing and Structural Correlations

Fluorine-19 NMR is a highly sensitive technique for directly probing the fluorine atoms within a molecule. wikipedia.orghuji.ac.il The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful tool for identifying and differentiating fluorinated functional groups. chemsrc.com For this compound, the trifluoromethyl (CF₃) group is expected to exhibit a characteristic signal in the ¹⁹F NMR spectrum. The precise chemical shift will be influenced by the electron-withdrawing nature of the adjacent carbonyl group and the conjugated double bond.

Furthermore, coupling between the fluorine nuclei and nearby protons (¹H-¹⁹F coupling) provides crucial information for structural assignment. The magnitude of these coupling constants, which are transmitted through chemical bonds, can help to confirm the connectivity of the trifluoromethyl group within the pentenone framework. huji.ac.il

Multidimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unravel the complete bonding network and stereochemistry of this compound, a suite of multidimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the identification of adjacent protons. For the pentenone backbone, COSY would be instrumental in tracing the connectivity from the methyl protons to the vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is crucial for assigning the carbon resonances of the molecule by linking them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. For this compound, NOESY can be used to confirm the E-stereochemistry of the double bond by observing through-space interactions between specific protons across the double bond.

For the analogous compound, (E)-5,5,5-trichloropent-3-en-2-one, ¹H and ¹³C NMR data have been reported, providing a basis for comparison. nih.govresearchgate.netnih.govmdpi.com

| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Multiplicity and Coupling Constants (J, Hz) |

|---|---|---|---|

| 1 (CH₃) | 2.41 | 28.85 | s |

| 2 (C=O) | - | 196.58 | - |

| 3 (=CH) | 6.62 | 127.95 | d, J = 15 Hz |

| 4 (=CH) | 7.06 | 144.35 | d, J = 15 Hz |

| 5 (CCl₃) | - | 92.59 | - |

Vibrational Spectroscopy for Bonding Analysis and Functional Group Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy for Carbonyl and Alkene Vibrations

IR spectroscopy is particularly adept at identifying the characteristic stretching vibrations of carbonyl (C=O) and alkene (C=C) groups. For this compound, the α,β-unsaturated nature of the ketone will influence the position of the C=O stretching frequency. Conjugation typically lowers the carbonyl stretching frequency compared to a saturated ketone. The presence of the electron-withdrawing trifluoromethyl group is also expected to impact the electronic distribution and thus the vibrational frequencies of the carbonyl and alkene bonds.

Raman Spectroscopy for Specific Molecular Modes

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and non-polar bonds. The C=C double bond in this compound, being part of a conjugated system, is expected to give a strong signal in the Raman spectrum. Analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| α,β-Unsaturated Ketone | C=O Stretch | 1650-1700 |

| Alkene | C=C Stretch | 1600-1680 |

| Trifluoromethyl | C-F Stretch | 1000-1400 (multiple bands) |

Advanced Mass Spectrometry Techniques for Mechanistic Studies and Complex Mixture Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and confirm its elemental composition.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas (isobars). This capability is crucial for confirming the identity of a synthesized or isolated compound like this compound.

The process involves ionizing the molecule, often using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize fragmentation, and then analyzing the resulting ions in a mass analyzer with high resolving power, such as an Orbitrap or a time-of-flight (TOF) analyzer. nih.govnationalmaglab.org The high mass accuracy, typically within 5 parts per million (ppm), allows for the confident assignment of a single molecular formula. nih.gov

For this compound, the expected molecular formula is C₅H₅F₃O. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), fluorine (¹⁹F), and oxygen (¹⁶O). The comparison between the experimentally measured mass and the calculated theoretical mass confirms the elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₅F₃O |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass | 153.03145 |

| Hypothetical Measured Mass | 153.03129 |

| Mass Error (ppm) | -1.05 |

This level of precision provides unequivocal evidence for the chemical formula of the analyte, forming the basis for all further structural analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry, or MS/MS, is a powerful technique used to determine the structure of a molecule by fragmenting a specific ion and analyzing the resulting pieces. nationalmaglab.orgunt.edu The experiment involves multiple stages of mass analysis. First, the molecular ion (or a protonated/adducted version) of this compound is selectively isolated (the precursor ion). This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas like argon or nitrogen. unt.edu The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation spectrum that acts as a structural fingerprint.

The fragmentation pattern of this compound is influenced by the functionalities present: the ketone, the carbon-carbon double bond (alkene), and the highly stable trifluoromethyl group. The charge is likely to be localized on the protonated carbonyl oxygen. Fragmentation of α,β-unsaturated ketones often proceeds via characteristic pathways. nih.gov

Plausible fragmentation pathways for the [M+H]⁺ ion of this compound (m/z 153.03) would include:

Loss of a methyl radical (•CH₃): Cleavage of the bond alpha to the carbonyl group can lead to the loss of a methyl radical, resulting in a stable acylium ion.

Loss of carbon monoxide (CO): A common fragmentation pathway for carbonyl-containing compounds.

Loss of the trifluoromethyl radical (•CF₃): The C-CF₃ bond can cleave, although the strength of this bond can make this less favorable than other pathways.

Cleavage across the double bond: Fragmentation can occur at the C=C bond, leading to various smaller charged fragments.

By analyzing the m/z values of the product ions, a detailed map of the molecule's connectivity can be constructed.

Table 2: Plausible MS/MS Fragmentation Data for Protonated this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Formula |

| 153.03 | 138.01 | •CH₃ | [C₄H₂F₃O]⁺ |

| 153.03 | 125.02 | CO | [C₄H₅F₃]⁺ |

| 153.03 | 84.02 | •CF₃ | [C₄H₅O]⁺ |

| 125.02 | 69.00 | C₃H₂O | [CF₃]⁺ |

This detailed fragmentation analysis provides a high degree of confidence in the structural assignment of the molecule.

X-ray Crystallography of Derivatives for Absolute Configuration and Solid-State Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, and stereochemistry. Since this compound is a liquid at standard conditions, it cannot be analyzed directly by this technique. sigmaaldrich.com Therefore, a solid, crystalline derivative must be prepared.

The synthesis of a derivative, such as a hydrazone, semicarbazone, or a metal complex via the enolate, can yield a stable, crystalline solid suitable for X-ray diffraction analysis. The resulting crystal is irradiated with X-rays, and the diffraction pattern is collected and analyzed. This analysis generates an electron density map from which the precise position of each atom in the crystal lattice can be determined.

For this compound, the primary double bond geometry is designated as (E). While this is often determined by NMR spectroscopy, X-ray crystallography of a suitable derivative would provide an unambiguous confirmation of this configuration. Furthermore, if a chiral center were introduced during derivatization, the technique could determine the absolute configuration of the new stereocenter.

Beyond confirming the molecular structure, X-ray crystallography reveals crucial information about intermolecular interactions in the solid state. These non-covalent interactions, such as hydrogen bonds (e.g., N-H···O, C-H···O, or C-H···F) and halogen bonds, dictate how molecules pack in the crystal lattice. Understanding these interactions is vital for predicting the physical properties of the material, such as melting point, solubility, and polymorphism. The presence of the electron-rich oxygen and fluorine atoms in the molecule makes it a prime candidate for engaging in a variety of such solid-state interactions.

Emerging Research Frontiers and Future Directions for 3e 5,5,5 Trifluoropent 3 En 2 One

Exploration of Asymmetric Catalysis Utilizing the Compound as Substrate

The development of asymmetric catalytic transformations is crucial for the synthesis of enantiomerically pure compounds, which is of high importance in medicinal and agricultural chemistry. uwaterloo.ca (3E)-5,5,5-trifluoropent-3-en-2-one and related β-trifluoromethyl α,β-enones are excellent substrates for asymmetric conjugate additions, leading to the formation of chiral molecules containing a trifluoromethyl group.

Recent research has demonstrated the successful enantioselective conjugate addition of various nucleophiles to these enones. For instance, the first enantioselective conjugate alkynylation of β-trifluoromethyl α,β-enones using terminal alkynes has been achieved with a taniaphos–Cu(I) complex as the catalyst, yielding ketones with a trifluoromethylated propargylic chiral center in high yields and enantiomeric excesses (up to 99% ee). rsc.org Another significant advancement is the BINOL-catalyzed asymmetric conjugate addition of organoboronates to α,β-unsaturated trifluoromethyl ketones, which also produces products with high yields and excellent enantioselectivity. uwaterloo.ca

Organocatalysis has also been effectively employed. The enantioselective Michael addition of malonates to sterically hindered β,β-disubstituted β-trifluoromethyl enones has been developed using bifunctional tertiary amine–thiourea catalysts. nih.govacs.orgnih.gov Notably, these reactions often require high-pressure conditions (8–10 kbar) to proceed effectively, highlighting a significant interplay between pressure and reaction rate while maintaining high enantioselectivity (up to 95% ee). nih.govacs.orgnih.gov These methods provide access to adducts containing a trifluoromethylated all-carbon quaternary stereogenic center, a challenging and highly valuable motif in organic synthesis. nih.gov

| Nucleophile | Catalyst System | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

| Terminal Alkynes | taniaphos–Cu(I) complex | β-trifluoromethyl α,β-enones | Good | Up to 99% | rsc.org |

| Organoboronates | BINOL | α,β-unsaturated trifluoromethyl ketones | Up to 96% | >99.6:0.4 er | uwaterloo.ca |

| Malonates | Bifunctional tertiary amine–thioureas | β,β-disubstituted β-trifluoromethyl enones | High | Up to 95% | nih.govacs.orgnih.gov |

Integration into Flow Chemistry and Microreactor Systems for Scalable Synthesis

While specific examples of integrating this compound into flow chemistry and microreactor systems are not yet widely reported, this represents a significant future direction. Flow chemistry offers numerous advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and scalability. Given that some reactions involving trifluoromethylated enones require specific conditions like high pressure, microreactors could provide a safer and more controlled environment for such transformations. nih.govacs.org The development of flow-based protocols for the synthesis and derivatization of this compound would be a logical next step to enhance the industrial applicability of these reactions.

Investigation of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is an area ripe for exploration. The trifluoromethyl group can influence the electronic properties of a molecule, potentially leading to unique photochemical reactivity. For instance, studies on other trifluoromethylated aromatic compounds have shown that the C-F bond can be susceptible to photohydrolysis under certain conditions. researchgate.net Investigating the photochemical reactions of this compound, such as [2+2] cycloadditions or rearrangements, could unveil novel synthetic pathways.

From an electrochemical perspective, the electron-withdrawing nature of the trifluoromethyl and ketone groups suggests that the compound could be a good electron acceptor. Electrochemical reduction could lead to the formation of radical anions, which could then participate in dimerization or other coupling reactions. The reactivity of the non-fluorinated analog, 5,5,5-trichloropent-3-en-2-one, in Brønsted superacids to form reactive intermediates suggests that this compound could also exhibit interesting behavior under superelectrophilic activation. mdpi.comresearchgate.net

Development of Novel Synthetic Derivatization Strategies and Reactivity Modes

This compound is a versatile precursor for the synthesis of various trifluoromethylated heterocyclic compounds. A significant area of research is its use in cycloaddition reactions. For example, a phosphine-catalyzed [3+2] cycloaddition reaction with α-diazoacetates provides a facile route to multisubstituted 4-(trifluoromethyl)pyrazolines. acs.org Similarly, the [3+2] cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with enones leads to the regio- and diastereoselective formation of trans-configured 5-acyl-pyrazolines, which can be further transformed into polyfunctionalized 3-trifluoromethylpyrazoles. acs.org

These cycloaddition strategies highlight the ability of the enone backbone to participate in the construction of complex ring systems. The development of other cycloaddition reactions, such as Diels-Alder reactions where the trifluoromethyl-enone acts as the dienophile, could further expand its synthetic utility. Moreover, organocatalytic cascade reactions, for instance, a [3+2] cycloaddition following a 1,3-proton shift, have been used to synthesize complex spiro[pyrrolidin-3,2′-oxindoles] from related starting materials, suggesting further potential for developing novel cascade processes with this compound. rsc.org

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| β-trifluoromethyl enones | α-diazoacetates | Phosphine-catalyzed [3+2] cycloaddition | 4-(trifluoromethyl)pyrazolines | acs.org |

| Enones | Trifluoroacetonitrile imines | [3+2] cycloaddition | trans-5-acyl-pyrazolines | acs.org |

Potential in the Synthesis of Complex Molecules with Specific Fluorinated Motifs

The introduction of a trifluoromethyl group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and bioavailability, making it a highly desirable feature in medicinal and agricultural chemistry. uwaterloo.ca this compound serves as a key building block for introducing this motif into more complex molecular architectures.

Its utility is demonstrated in the synthesis of a wide array of trifluoromethylated heterocycles, which are prevalent in pharmaceuticals. researchgate.net For example, it is a precursor to trifluoromethylated pyrazoles and pyrazolines, which are common scaffolds in drug discovery. acs.orgacs.org Furthermore, the products of asymmetric conjugate additions to this enone can be further elaborated. For instance, the resulting chiral ketones can be transformed into other functional groups, such as trifluoromethylated amino alcohols, which are also important chiral building blocks. nih.gov The ability to generate complex molecules with specific fluorinated motifs, particularly those with trifluoromethylated stereocenters, positions this compound as a critical tool for the synthesis of next-generation bioactive compounds. uwaterloo.canih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (3E)-5,5,5-trifluoropent-3-en-2-one while minimizing undesired stereoisomers?

- Methodological Answer : Begin by reviewing existing synthetic routes for α,β-unsaturated trifluoromethyl ketones, focusing on stereocontrol during the formation of the double bond (E/Z selectivity). Use palladium-catalyzed cross-coupling or condensation reactions under inert atmospheres to minimize side reactions. Employ spectroscopic techniques (e.g., NMR, GC-MS) to monitor isomer ratios . Adjust reaction parameters (temperature, solvent polarity, catalyst loading) iteratively and validate purity via HPLC. Theoretical frameworks like frontier molecular orbital (FMO) analysis can predict regioselectivity .

Q. What spectroscopic and computational methods are most effective for characterizing this compound’s electronic structure?

- Methodological Answer : Combine experimental data (IR, / NMR, UV-Vis) with density functional theory (DFT) calculations to correlate observed absorption bands with molecular orbitals. Assign vibrational modes using Gaussian software with B3LYP/6-311++G(d,p) basis sets. Compare computed chemical shifts (GIAO method) to experimental NMR data to validate the (3E) configuration. Use Natural Bond Orbital (NBO) analysis to study hyperconjugative interactions involving the trifluoromethyl group .

Q. How should researchers integrate theoretical frameworks into studies of this compound’s reactivity?

- Methodological Answer : Anchor experiments to conceptual models like Hammond’s postulate (for transition state analysis) or Marcus theory (for electron transfer). For nucleophilic additions to the α,β-unsaturated system, design kinetic experiments under varying dielectric conditions to test the applicability of these theories. Use linear free-energy relationships (LFERs) to correlate substituent effects with reaction rates. Literature gaps may involve the role of fluorine in stabilizing intermediates, which can be addressed via mechanistic probes (e.g., isotopic labeling) .

Q. What experimental designs are suitable for assessing the environmental behavior of this compound in aqueous systems?

- Methodological Answer : Conduct laboratory-scale fate studies using OECD 308/309 guidelines. Prepare aqueous solutions at controlled pH (3–10) and measure hydrolysis kinetics via LC-MS. For photodegradation, use a solar simulator with UV-Vis monitoring. Apply QSAR models to predict biodegradation potential and compare with experimental half-lives. Include abiotic controls (dark, sterile conditions) to isolate microbial contributions .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity under protic vs. aprotic conditions be resolved?

- Methodological Answer : Perform comparative kinetic studies in solvents of varying polarity (e.g., DMSO vs. ethanol). Use in-situ FTIR to track intermediate formation. Apply multivariate analysis (e.g., PCA) to identify dominant variables (solvent dielectric, hydrogen bonding). Reconcile discrepancies by revisiting theoretical assumptions—e.g., whether solvent coordination stabilizes transition states differently than ground states. Cross-validate with computational solvent models (COSMO-RS) .

Q. What mechanistic pathways explain the compound’s unexpected regioselectivity in Diels-Alder reactions?

- Methodological Answer : Design a series of cycloadditions with substituted dienes (electron-rich/poor). Characterize adducts via X-ray crystallography to confirm regiochemistry. Use DFT to calculate activation barriers for competing transition states (endo vs. exo). Probe solvent effects by correlating reaction rates with Kamlet-Taft parameters. Literature gaps may involve trifluoromethyl’s steric vs. electronic influence, which can be tested via steric maps (e.g., A-values) .

Q. How do photodegradation pathways of this compound vary under UV-A vs. UV-C irradiation?

- Methodological Answer : Set up photoreactors with monochromatic light sources (365 nm for UV-A, 254 nm for UV-C). Monitor degradation via HPLC-TOF-MS to identify transient intermediates (e.g., epoxides, hydroxylated products). Use radical scavengers (e.g., tert-butanol) to assess the role of reactive oxygen species. Compare quantum yields under both conditions and model degradation kinetics using the Einstein-Stark equation .

Q. What computational strategies best predict the compound’s interactions with biological targets (e.g., enzyme active sites)?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (AMBER) to assess binding affinities and conformational stability. Validate predictions via in vitro enzyme inhibition assays. Apply free-energy perturbation (FEP) to quantify the contribution of fluorine substituents to binding entropy. Address literature gaps by comparing fluorine’s effects with other halogens .

Q. How can interdisciplinary approaches (e.g., chemo-enzymatic synthesis) improve the sustainability of derivatives?

- Methodological Answer : Screen enzyme libraries (e.g., ketoreductases, lipases) for catalytic activity toward the compound. Optimize reaction conditions (pH, co-solvents) using design of experiments (DoE). Compare environmental metrics (E-factor, atom economy) with traditional methods. Use life-cycle assessment (LCA) to quantify reductions in waste and energy use. Theoretical frameworks like green chemistry principles guide parameter selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.